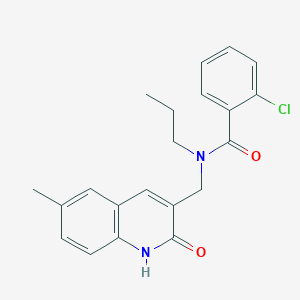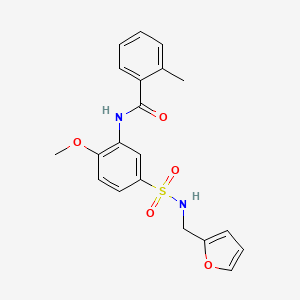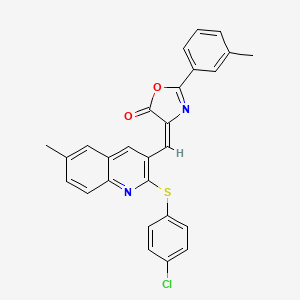
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as VU6001221, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (Wang et al., 2019). The M1 receptor is involved in various physiological processes, including learning and memory, and is a potential target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to increase acetylcholine release in the hippocampus, which is involved in learning and memory (Wang et al., 2019). It has also been reported to increase dopamine release in the striatum, which is involved in motor function and reward (Wang et al., 2019).
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is its high selectivity for the M1 receptor, which reduces the risk of off-target effects (Wang et al., 2019). However, one limitation is its poor solubility in water, which may affect its bioavailability and limit its use in in vivo experiments (Wang et al., 2019).
Future Directions
There are several potential future directions for the research of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is the investigation of its therapeutic potential in other diseases, such as schizophrenia and depression, which are also associated with dysfunction of the cholinergic system (Wang et al., 2019). Another direction is the development of more potent and selective allosteric modulators of the M1 receptor with improved pharmacokinetic properties (Wang et al., 2019). Additionally, the investigation of the potential synergistic effects of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide with other drugs, such as acetylcholinesterase inhibitors, may also be a promising direction for future research (Wang et al., 2019).
Conclusion:
In conclusion, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a novel compound with potential therapeutic applications in various diseases. Its mechanism of action as a positive allosteric modulator of the M1 receptor has been shown to improve cognitive function, protect dopaminergic neurons, and alleviate pain behavior. Future research directions include investigating its therapeutic potential in other diseases, developing more potent and selective allosteric modulators, and exploring potential synergistic effects with other drugs.
Synthesis Methods
The synthesis of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-chloro-N-propylbenzamide with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound with a yield of 62% (Wang et al., 2019).
Scientific Research Applications
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been investigated for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. In Alzheimer's disease, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to improve cognitive function and reduce amyloid-beta levels in a transgenic mouse model (Wang et al., 2019). In Parkinson's disease, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been reported to protect dopaminergic neurons from oxidative stress-induced damage (Wang et al., 2019). In neuropathic pain, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to alleviate pain behavior in a rat model (Wang et al., 2019).
properties
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-11-14(2)8-9-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZJNISWZBUAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)



![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)

![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)
